3-(Isopentyloxy)piperidine hydrochloride

Description

Chemical Identity and Classification

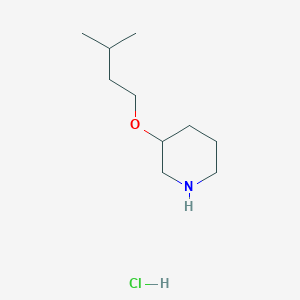

3-(Isopentyloxy)piperidine hydrochloride maintains a well-defined chemical identity characterized by its systematic nomenclature and molecular composition. The compound bears the Chemical Abstracts Service registry number 1185301-47-6, which serves as its unique identifier in chemical databases worldwide. According to the International Union of Pure and Applied Chemistry nomenclature system, this substance is formally designated as 3-(3-methylbutoxy)piperidine hydrochloride, reflecting its structural organization and salt formation.

The molecular formula C₁₀H₂₂ClNO accurately represents the elemental composition, encompassing ten carbon atoms, twenty-two hydrogen atoms, one chlorine atom, one nitrogen atom, and one oxygen atom. The molecular weight has been precisely determined as 207.74 grams per mole through computational analysis, though some sources report slight variations to 208 grams per mole, likely due to different computational methodologies or rounding conventions. The compound exists as a hydrochloride salt, formed through the protonation of the nitrogen atom in the piperidine ring by hydrochloric acid, which enhances its solubility characteristics and stability profile.

The structural representation can be expressed through various chemical notation systems. The Simplified Molecular Input Line Entry System notation reads as CC(C)CCOC1CCCNC1.Cl, providing a linear representation of the molecular connectivity. The International Chemical Identifier string, InChI=1S/C10H21NO.ClH/c1-9(2)5-7-12-10-4-3-6-11-8-10;/h9-11H,3-8H2,1-2H3;1H, offers a more detailed structural description that facilitates database searches and computational analysis.

From a classification perspective, this compound belongs to the broader category of heterocyclic organic compounds, specifically within the piperidine subfamily. This classification is based on the presence of the six-membered saturated ring containing one nitrogen atom and five carbon atoms. The compound further classifies as an ether derivative due to the presence of the isopentyloxy group, which creates an ether linkage between the piperidine ring and the branched alkyl chain.

Properties

IUPAC Name |

3-(3-methylbutoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO.ClH/c1-9(2)5-7-12-10-4-3-6-11-8-10;/h9-11H,3-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGQWVQINSDQFJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1CCCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-(Isopentyloxy)pyridine Precursor

The initial step involves substituting a chlorine atom in a pyridine derivative with an isopentyloxy group. This is achieved through nucleophilic aromatic substitution (NAS) under basic conditions:

- Reagents : 3-chloropyridine, isopentanol, sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

- Conditions : Stirring at 50–110°C in polar aprotic solvents (e.g., DMF or THF).

- Mechanism : The alkoxide ion (generated from isopentanol and NaH) displaces the chlorine atom at the 3-position of pyridine.

Example Reaction :

$$

\text{3-Chloropyridine} + \text{Isopentanol} \xrightarrow{\text{NaH, DMF}} \text{3-(Isopentyloxy)pyridine} + \text{HCl}

$$

Key Data :

- Yields for analogous alkoxy substitutions range from 76–96% .

- Regiochemistry is confirmed via $$^1$$H NMR coupling patterns post-hydrogenation.

Quaternization of Pyridine Nitrogen

The pyridine nitrogen is alkylated to form a pyridinium salt, facilitating subsequent reduction:

- Reagents : Methyl iodide (CH$$_3$$I), acetone.

- Conditions : Room temperature, 18 hours.

Example Reaction :

$$

\text{3-(Isopentyloxy)pyridine} + \text{CH}_3\text{I} \rightarrow \text{3-(Isopentyloxy)-1-methylpyridinium iodide}

$$

Key Data :

- Precipitation of the pyridinium iodide occurs quantitatively (e.g., 100% yield for methoxy analogs).

Reduction to Piperidine Derivative

The pyridinium salt is reduced to a tetrahydropyridine intermediate using sodium borohydride (NaBH$$_4$$):

- Reagents : NaBH$$_4$$, ethanol.

- Conditions : Stirring at 0–25°C for 1 hour.

Example Reaction :

$$

\text{3-(Isopentyloxy)-1-methylpyridinium iodide} \xrightarrow{\text{NaBH}_4, \text{EtOH}} \text{1-Methyl-3-(isopentyloxy)-1,2,5,6-tetrahydropyridine}

$$

Key Data :

- Reduction yields 63–88% for similar compounds.

- The product is purified via column chromatography (SiO$$_2$$, ethyl acetate/methanol).

Characterization and Analytical Data

Key analytical parameters for intermediates and final products include:

| Parameter | Value | Source |

|---|---|---|

| Melting Point (Oxalate Salt) | 137–158°C | |

| Molecular Ion (M$$^+$$) | 211–253 (varies by substituent) | |

| Purity (HPLC) | >95% after crystallization |

Optimization Insights

- Solvent Selection : Toluene or acetone improves yield in alkylation steps compared to chlorinated solvents.

- Reduction Efficiency : NaBH$$_4$$ in ethanol achieves optimal selectivity for 1,2,5,6-tetrahydropyridines.

- Challenges : Demethylation requires further optimization, as described methods focus on methylated intermediates.

Chemical Reactions Analysis

Types of Reactions: 3-(Isopentyloxy)piperidine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form different piperidine derivatives.

Substitution: The isopentyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine oxides, while reduction can produce various reduced piperidine derivatives .

Scientific Research Applications

Cognitive Enhancer

Mechanism of Action:

The compound acts as a muscarinic cholinergic agonist, which is crucial for enhancing cognitive functions. It stimulates the cognitive function of the forebrain and hippocampus, making it a candidate for treating conditions such as Alzheimer's disease .

Clinical Implications:

Research indicates that compounds similar to 3-(Isopentyloxy)piperidine hydrochloride can improve cognitive functions in mammals when administered in effective dosages ranging from 30 to 70 mg daily. These doses have shown promise in alleviating symptoms associated with cognitive decline .

Metabolic Disorder Treatment

Inhibition of Acetyl-CoA Carboxylase:

Studies have demonstrated that piperidine derivatives can act as inhibitors of acetyl-CoA carboxylase, an enzyme implicated in lipid metabolism and obesity. This inhibition can potentially mitigate conditions related to metabolic disorders, such as diabetes and cardiovascular diseases .

Pharmacological Composition:

The compound can be formulated into pharmaceutical compositions suitable for oral or parenteral administration, allowing for flexible treatment options depending on patient needs .

Pharmaceutical Formulations

Dosage Forms:

this compound can be incorporated into various dosage forms, including tablets, capsules, and injectable solutions. The versatility in formulation enhances its applicability in clinical settings .

Combination Therapies:

The compound has been evaluated in combination with other medications, such as levofloxacin, to enhance therapeutic efficacy against infections caused by resistant bacteria like Pseudomonas aeruginosa. In studies, combinations have shown significant reductions in bacterial counts, indicating potential applications beyond cognitive enhancement .

Research Findings and Case Studies

Mechanism of Action

The mechanism of action of 3-(Isopentyloxy)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares structural features, molecular formulas, and key data for 3-(isopentyloxy)piperidine hydrochloride and its analogs:

Key Observations:

Biological Activity

3-(Isopentyloxy)piperidine hydrochloride is a piperidine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications in scientific research, supported by data tables and relevant studies.

Chemical Overview

Molecular Formula: C10H22ClNO

CAS Number: 1185301-47-6

This compound features a piperidine ring substituted with an isopentyloxy group at the third position, which contributes to its unique chemical properties and biological activities.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including receptors and enzymes. The compound can modulate various physiological processes through these interactions:

- Receptor Binding: It binds to specific receptors, potentially influencing signaling pathways that regulate cellular functions.

- Enzyme Modulation: The compound may affect the activity of certain enzymes involved in metabolic pathways, leading to altered cellular responses.

Case Studies and Experimental Data

Several studies have investigated the biological effects of piperidine derivatives. While direct data on this compound is sparse, the following table summarizes findings from related compounds:

Applications in Scientific Research

This compound is utilized in various fields due to its unique properties:

- Chemical Synthesis: As a building block for more complex molecules.

- Biological Research: Investigated for its effects on cellular processes and potential therapeutic applications.

- Pharmaceutical Development: Explored as a candidate for new drug formulations targeting specific diseases.

Q & A

Q. Table 1: Synthesis Optimization Parameters

How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage:

- Handling Precautions:

- Stability Testing: Monitor via HPLC every 3 months; degradation >5% warrants repurification .

What analytical techniques are suitable for characterizing the purity and structural integrity of this compound?

Methodological Answer:

- Purity Analysis:

- Structural Confirmation:

Advanced Research Questions

How can researchers resolve contradictions in solubility data for this compound across solvent systems?

Methodological Answer:

Discrepancies often arise from polymorphic forms or solvent impurities. To resolve:

- Multi-Method Validation:

- Polymorph Screening: Use differential scanning calorimetry (DSC) to identify crystalline forms affecting solubility .

Q. Table 2: Solubility of Related Piperidine Derivatives

What experimental design considerations are critical for studying the metabolic stability of this compound in biological systems?

Methodological Answer:

- In Vitro Assays:

- Controls: Include positive controls (e.g., verapamil) to validate enzyme activity and negative controls (no NADPH) to rule out non-metabolic degradation .

What strategies mitigate batch-to-batch variability in synthesizing this compound?

Methodological Answer:

Variability often stems from inconsistent isopentyloxy group incorporation. Solutions include:

- Process Analytical Technology (PAT):

- In-line FTIR: Monitor reaction progress in real-time by tracking the disappearance of piperidine C-O stretches (1050–1150 cm⁻¹) .

- Design of Experiments (DoE): Optimize parameters (e.g., temperature, catalyst loading) using a central composite design .

- Quality Control: Implement strict specifications for starting materials (e.g., isopentyl bromide purity ≥99%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.